4-Bromo-5-propylthiophene-2-carboxylic acid
Description
4-Bromo-5-propylthiophene-2-carboxylic acid is an organic compound with the molecular formula C8H9BrO2S It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of a bromine atom at the 4-position, a propyl group at the 5-position, and a carboxylic acid group at the 2-position
Properties
IUPAC Name |
4-bromo-5-propylthiophene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrO2S/c1-2-3-6-5(9)4-7(12-6)8(10)11/h4H,2-3H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMBFFUJISNVJLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C=C(S1)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10397190 | |
| Record name | 4-bromo-5-propylthiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10397190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
869951-15-5 | |
| Record name | 4-bromo-5-propylthiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10397190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromo-5-propylthiophene-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Direct Bromination of 5-Alkylthiophene-2-carboxylic Acids
The most straightforward approach involves electrophilic bromination of 5-propylthiophene-2-carboxylic acid. A representative procedure uses bromine (Br₂) in acetic acid with iron(III) chloride (FeCl₃) as a catalyst:
- Conditions : 25°C for 5 hours.
- Mechanism : FeCl₃ enhances Br₂ electrophilicity, directing bromination to the 4-position of the thiophene ring.
- Yield : Quantitative (100%).
Advantages :
- Single-step reaction with high atom economy.
- No isomerization observed due to the electron-withdrawing carboxylic acid group.
Limitations :
- Requires handling corrosive bromine and acetic acid.
- Limited scalability due to exothermic reaction dynamics.
Bromination of Ethyl 5-Alkylthiophene-2-carboxylates Followed by Saponification
This two-step method avoids direct handling of the carboxylic acid:
- Bromination : Ethyl 5-propylthiophene-2-carboxylate is treated with Br₂ in dichloromethane at 0–5°C.
- Saponification : The ester intermediate is hydrolyzed using LiOH or NaOH.
Advantages :
Limitations :
Multi-Step Regio-Specific Synthesis (Patent Route)
A patent-described five-step route ensures regiospecificity:
- Acetalation : 3-Methylthiophene-2-carbaldehyde → acetalated intermediate.
- Iodination : NIS (N-iodosuccinimide) in DMF.
- Oxidation : 5-Iodo-3-methylthiophene-2-carbaldehyde → carboxylic acid using KMnO₄.
- Ullmann Coupling : Propoxy group introduction via Cu-catalyzed coupling with NaOPr.
- Bromination/Hydrolysis : Final bromination and ester hydrolysis.
Advantages :
Limitations :
Successive Lithiation/Bromination Approach
A regioselective method employs sequential lithiation:
- Lithiation 1 : Thiophene → 2-lithiothiophene using LDA.
- Formylation : DMF quenching introduces aldehyde at C3.
- Lithiation 2/Bromination : Selective bromination at C4 via LDA-mediated deprotonation.
- Propyl Group Introduction : Grignard reagent (PrMgBr) at C5.
Advantages :
Limitations :
Palladium-Catalyzed Carbonylation
A niche method constructs the carboxylic acid group post-bromination:
- Bromination : 5-Propylthiophene → 4-bromo-5-propylthiophene.
- Carbonylation : Pd(PPh₃)₄ catalyzes CO insertion under pressure.
Advantages :
Limitations :
Comparative Analysis of Methods
Scientific Research Applications
4-Bromo-5-propylthiophene-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and organic electronic devices.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-5-propylthiophene-2-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The presence of the bromine atom and the carboxylic acid group can influence its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
5-Bromo-2-thiophenecarboxylic acid: Lacks the propyl group, which may affect its reactivity and applications.
4-Bromo-2-thiophenecarboxylic acid: Lacks the propyl group, leading to differences in physical and chemical properties.
5-Propyl-2-thiophenecarboxylic acid:
Uniqueness: 4-Bromo-5-propylthiophene-2-carboxylic acid is unique due to the presence of both the bromine atom and the propyl group, which confer distinct chemical properties and reactivity
Biological Activity
4-Bromo-5-propylthiophene-2-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and as a biochemical probe. This article reviews the biological activity of this compound, focusing on its antitumor effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₁₀H₉BrO₂S
- Molecular Weight : 273.15 g/mol
The compound features a bromine atom and a propyl group attached to a thiophene ring, which is known for its role in various biological activities.
Antitumor Activity
Recent studies have highlighted the potential of this compound as an antitumor agent. The compound has shown significant inhibitory effects on various cancer cell lines, including ovarian and breast cancer cells.
-
Mechanism of Action :
- The compound appears to exert its effects through the inhibition of specific metabolic pathways crucial for tumor growth. For instance, it has been observed to interact with folate receptors (FRs) and proton-coupled folate transporters (PCFT), which are often overexpressed in cancer cells .
- In vitro studies demonstrated that this compound effectively reduced cellular ATP levels, indicative of its impact on cellular energy metabolism .
-
Case Studies :
- In a study involving SCID mice with IGROV1 ovarian tumors, treatment with this compound resulted in a notable reduction in tumor size compared to control groups . The IC50 values for cell proliferation assays were found to be significantly lower than those of other compounds in the same class, suggesting superior efficacy.
In Vitro Studies
Table 1 summarizes the IC50 values for various cancer cell lines treated with this compound:
These results indicate that the compound exhibits potent antitumor activity across multiple cancer types.
In Vivo Studies
In vivo experiments have further confirmed the antitumor properties of this compound:
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-Bromo-5-propylthiophene-2-carboxylic acid, and how can reaction conditions be tailored to improve yield?
- Methodology : Start with thiophene ring functionalization. Bromination at the 4-position can be achieved using electrophilic brominating agents (e.g., NBS in DMF). Propyl group introduction may require Friedel-Crafts alkylation or cross-coupling (e.g., Suzuki-Miyaura with a propyl boronic acid derivative). Carboxylic acid formation can be accomplished via oxidation of a methyl or hydroxymethyl precursor using KMnO₄ or CrO₃. Monitor reaction progress with TLC and optimize stoichiometry and temperature to minimize side products like di-brominated isomers .
- Data Consideration : Compare melting points (e.g., 121°C for 4-Bromo-2-thiophenecarboxylic acid ) and purity (>95% in commercial analogs ) to assess product quality.
Q. Which analytical techniques are most reliable for characterizing this compound?
- Methodology : Use ¹H/¹³C NMR to confirm regiochemistry (thiophene ring protons appear δ 6.5–7.5 ppm). HPLC/GC-MS verifies purity (>98% ), while FT-IR identifies carboxylic acid (C=O stretch ~1700 cm⁻¹) and bromine (C-Br ~600 cm⁻¹). Elemental analysis validates molecular formula (C₈H₇BrO₂S; exact mass 247.9484 ). Cross-reference with commercial standards of analogous compounds (e.g., 4-Bromo-2-thiophenecarboxylic acid ).
Q. How does the compound’s stability vary under different storage conditions?
- Methodology : Conduct accelerated degradation studies under varying temperatures (e.g., 4°C, room temperature) and humidity. Monitor decomposition via HPLC and track bromine loss using ion chromatography. Store at 0–6°C in amber vials to prevent photodegradation, as recommended for brominated thiophenes .
Advanced Research Questions
Q. What strategies mitigate regioselectivity challenges during bromination of 5-propylthiophene-2-carboxylic acid precursors?
- Methodology : Use directing groups (e.g., carboxylic acid as a meta-director) to favor bromination at the 4-position. Computational modeling (DFT calculations) predicts electron density distribution, identifying reactive sites . Validate with LC-MS/MS to detect minor isomers (e.g., 5-bromo derivatives ).
Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?
- Methodology : Employ density functional theory (DFT) to calculate HOMO/LUMO energies and Fukui indices. Compare with experimental results from Suzuki-Miyaura couplings (e.g., using Pd catalysts). Correlate steric effects of the propyl group with reaction rates .
Q. How should researchers resolve contradictions in analytical data (e.g., purity vs. observed reactivity)?
- Methodology : Investigate batch-specific impurities (e.g., residual solvents or brominated by-products) using GC-MS and NMR . Compare COA data from suppliers (e.g., 98% purity vs. 95% ). Perform recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) to isolate pure fractions and retest reactivity .
Key Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
